molecular formula C17H16N2O3S2 B2997376 Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 397288-10-7

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2997376
CAS No.: 397288-10-7
M. Wt: 360.45
InChI Key: DTULRYVKVPDPQE-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative functionalized with a benzo[d]thiazole carboxamide group at the 2-position and methyl substituents at the 4- and 5-positions. This compound is of interest due to its structural similarity to pharmacologically active thiophene derivatives, such as olanzapine and tinoridine . The benzo[d]thiazole moiety is known for enhancing bioactivity, particularly in anticancer and anti-inflammatory contexts .

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-4-22-17(21)13-9(2)10(3)23-15(13)19-14(20)16-18-11-7-5-6-8-12(11)24-16/h5-8H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTULRYVKVPDPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step reactions. . The reaction conditions often require the use of catalysts such as Lewis acids and bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Green chemistry principles, such as the use of recyclable catalysts and solvent-free reactions, are also increasingly being adopted to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole and thiophene rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The thiophene ring enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzo[d]thiazole vs. Benzamide Derivatives
  • Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ():
    • Replaces the benzo[d]thiazole group with a benzamide (C₆H₅CONH-) moiety.
    • Exhibits an intramolecular N–H⋯O hydrogen bond, forming an S(6) ring motif .
    • Synthesized via benzoylation of a thiophene-3-carboxylate precursor, contrasting with the nucleophilic addition-cyclization route used for the target compound .
Benzo[d]thiazole vs. Benzofuran Derivatives
  • Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate (): Substitutes the sulfur atom in benzo[d]thiazole with oxygen (benzofuran).
Substituent Variations in Thiophene Esters
  • Ethyl 2-[(4-methylphenyl)sulfonylamino]-4,5-dimethylthiophene-3-carboxylate (): Features a sulfonylamino group (-SO₂NH-) and a methylphenyl substituent. The sulfonyl group increases hydrophilicity compared to the carboxamido group in the target compound .

Physicochemical Properties

Compound Name Melting Point (°C) IR Key Bands (cm⁻¹) ¹H NMR Key Signals (δ, ppm) Reference
Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate N/A N-H (~3150), C=O (~1668) N/A
Ethyl 2-(2-cyano-3-(4-isopropylphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 172–173 C≡N (2212), C=O (1668) 1.27–1.29 (d, CH(CH₃)₂), 8.37 (s, CH=)
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate N/A N-H (~3156), C=O (~1668) 7.37–7.96 (Ar-H), 12.28 (s, NH)
  • Key Observations: Cyanoacrylamido derivatives (e.g., ) show distinct C≡N stretching (~2212 cm⁻¹) in IR, absent in the target compound. Methyl and ethyl groups in all analogues contribute to upfield shifts in ¹H NMR (e.g., δ 1.27–1.43 for CH₃) .
Anticancer Potential
  • The target compound’s benzo[d]thiazole group is implicated in anticancer activity through interactions with cellular targets like kinases or DNA .
  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (): Exhibit antioxidant activity (70–83% inhibition of lipid peroxidation) but lack direct anticancer data .
Anti-inflammatory and Antioxidant Effects
  • Phenolic-substituted derivatives show enhanced antioxidant activity due to radical scavenging, with 70.2–83.1% inhibition of rat paw edema, comparable to diclofenac .
  • The target compound’s benzo[d]thiazole may mimic these effects via sulfur-mediated redox modulation .

Biological Activity

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate (referred to as EBTC) is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, as well as its potential applications in organic photovoltaics.

Chemical Structure and Properties

EBTC features a unique structural framework that combines a benzothiazole moiety with a thiophene ring. The compound contains multiple functional groups, including carboxamide and carboxylate, which enhance its chemical reactivity and biological activity. The presence of both the benzothiazole and thiophene rings contributes to its pharmacological profile, making it a candidate for further research in drug development.

Antimicrobial Activity

Research indicates that EBTC exhibits promising antimicrobial properties . A study conducted in 2018 explored the in vitro antifungal activity of EBTC derivatives, although further investigation is needed to fully understand its effectiveness and mechanisms of action against various pathogens. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting microbial growth.

Anticancer Activity

EBTC shows potential as an anticancer agent . The compound's ability to inhibit specific enzymes involved in metabolic pathways suggests therapeutic applications in cancer treatment. Its interaction with cellular receptors may lead to apoptosis in cancer cells, enhancing its bioavailability due to the thiophene ring's capacity to penetrate cell membranes .

Case Studies and Experimental Data

  • Antituberculosis Potential : A study on benzo[d]thiazole-2-carboxamides demonstrated their effectiveness against Mycobacterium tuberculosis. Compounds similar to EBTC were screened for their ability to inhibit ATP-phosphoribosyl transferase (ATP-PRTase), showing significant inhibition rates .
  • Enzymatic Inhibition : Research has highlighted the potential of EBTC to inhibit enzymes crucial for various biological processes. The binding affinity and competitive inhibition studies suggest that EBTC could serve as a lead compound for developing new therapeutic agents targeting specific metabolic pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to EBTC:

Compound NameStructural FeaturesBiological Activity
2-AminobenzothiazoleBenzothiazole moietyAntimicrobial properties
2-MercaptobenzothiazoleBenzothiazole with a thiol groupAntioxidant and antimicrobial
4-MethylthiophenolThiophene ring with a methyl groupAntioxidant properties
5-MethylbenzothiazoleBenzothiazole with a methyl groupAnticancer activity

EBTC stands out due to its dual functionality combining both benzothiazole and thiophene moieties, which broadens its biological activity spectrum compared to other similar compounds.

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